(R)-1-(9H-Fluorene-9-yl)ethanol
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Overview
Description
(R)-1-(9H-Fluorene-9-yl)ethanol is a compound of interest in the field of organic chemistry, particularly for its enantiopure form and its role in various chemical reactions and properties.
Synthesis Analysis
The chemoenzymatic synthesis of (R)-1-(9H-Fluorene-9-yl)ethanol involves a kinetically controlled transesterification process using commercially available lipases. High enantioselectivity and good yields have been achieved using Lipase A from Candida antarctica (Borowiecki, Balter, Justyniak, & Ochal, 2013).
Molecular Structure Analysis
The molecular structure of (R)-1-(9H-Fluorene-9-yl)ethanol and its derivatives has been studied extensively. For instance, the hydrogen-bonded network in adducts with (9-Methyl-fluoren-9-yl)-silanetriol demonstrates the significant role of ethanol and water in determining the morphology of these networks (Schneider, Neumann, Stammler, & Jutzi, 1999).
Chemical Reactions and Properties
Various chemical reactions involving (R)-1-(9H-Fluorene-9-yl)ethanol have been explored. For instance, the Ru-catalyzed direct sp3 C-H alkylation of fluorene using alcohols demonstrates the chemical versatility of fluorene derivatives (Shaikh, Agalave, Ubale, & Gnanaprakasam, 2020).
Physical Properties Analysis
The physical properties of (R)-1-(9H-Fluorene-9-yl)ethanol and related compounds have been the subject of numerous studies. For example, the crystal structure of various molecular complexes including fluorenol and methanol offers insights into the physical characteristics of these compounds (Toda, Tanaka, & Mak, 1985).
Chemical Properties Analysis
The chemical properties of (R)-1-(9H-Fluorene-9-yl)ethanol are influenced by its interactions in various chemical environments. Studies like the aldehyde/ketone-catalyzed highly selective synthesis of 9-monoalkylated fluorenes from primary and secondary alcohols highlight these properties (Chen, Li, Li, Liu, Fei, Zhengping, & Xu, 2017).
Scientific Research Applications
Chemoenzymatic Synthesis
- The enantiomers of 1-(9H-fluoren-9-yl)ethanol were successfully resolved through a kinetically controlled transesterification process, demonstrating the compound's potential in stereoselective synthesis and chirality introduction (Borowiecki et al., 2013).
Synthesis of Novel Compounds
- A study reported the synthesis of a novel compound, 1-[2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl]-2-(methylselanyl)ethanol, showcasing the versatility of (R)-1-(9H-Fluorene-9-yl)ethanol derivatives in creating new chemical entities (Puthran et al., 2020).
Schiff Base Compounds
- Research on the synthesis of new fluorene Schiff base compounds highlights the utility of fluorene derivatives in developing materials with unique UV properties (Wen-zhong, 2011).
Solubility Studies
- A study measured the solubilities of 9H-fluoren-9-one and related compounds in various organic solvents, providing insights into their physical properties and potential applications in different solvents (Wei et al., 2012).
Structure and Bonding
- Research on (9-Methyl-fluoren-9-yl)-silanetriol adducts with alcohols and water demonstrated the impact of these solvents on the hydrogen-bonded network structure, indicating potential applications in molecular engineering and design (Schneider et al., 1999).
Cation Studies
- Investigations into 9-fluorenyl carbocations provided insights into intramolecular hydride migration, relevant for understanding reaction mechanisms in organic chemistry (Mladenova et al., 2001).
Safety And Hazards
Fluorene is considered to be moderately toxic. It can cause skin and eye irritation, and prolonged exposure can lead to more serious health effects1.
Future Directions
The study of fluorene and its derivatives is an active area of research, with potential applications in organic electronics, photovoltaics, and medicine1.
properties
IUPAC Name |
(1R)-1-(9H-fluoren-9-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15-16H,1H3/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCDFPXLCCWBIS-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2=CC=CC=C2C3=CC=CC=C13)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1C2=CC=CC=C2C3=CC=CC=C13)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(9H-Fluorene-9-yl)ethanol |
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